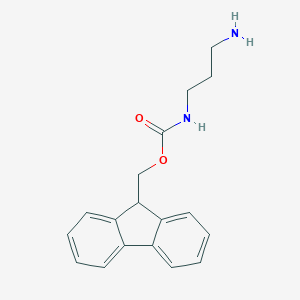

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Beschreibung

Chemical Name: (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride CAS Number: 210767-37-6 Molecular Formula: C₁₈H₂₁ClN₂O₂ Molecular Weight: 332.82 g/mol Key Features:

- Comprises a fluorenylmethyloxycarbonyl (Fmoc) group linked to a 3-aminopropyl chain via a carbamate bond.

- The hydrochloride salt form enhances solubility in polar solvents, making it suitable for solid-phase peptide synthesis (SPPS) .

- Widely used as a protecting group for amines in organic and medicinal chemistry due to its stability under basic conditions and ease of removal via piperidine .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,19H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAMQBKQEYONOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383197 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166410-34-0 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Carbamate Bond Formation via Isocyanate Coupling

The most widely adopted method involves reacting 9H-fluoren-9-ylmethanol (Fmoc-OH) with 3-aminopropyl isocyanate in anhydrous dichloromethane (DCM). Triethylamine (TEA) serves as both base and catalyst, facilitating nucleophilic attack by the alcohol oxygen on the isocyanate carbonyl. Reaction monitoring via thin-layer chromatography (TLC) typically shows completion within 4–6 hours at 0–5°C. Post-reaction workup includes sequential washing with 5% citric acid (removing excess isocyanate) and saturated sodium bicarbonate (neutralizing TEA), followed by magnesium sulfate drying. Column chromatography on silica gel (ethyl acetate/hexane 3:7) yields pure product in 82–88%.

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-DAP synthesis frequently occurs in situ during SPPS protocols. The diaminopropanoic acid residue is loaded onto Wang resin via its C-terminal carboxyl group, followed by Fmoc-protection of the N<sup>α</sup>-amine. Critical parameters include:

-

Coupling reagent : HBTU/HOBt (1:1 molar ratio)

-

Base : N,N-Diisopropylethylamine (DIPEA) in NMP

-

Temperature : 25°C with argon atmosphere

This approach achieves 94% coupling efficiency as verified by Kaiser ninhydrin tests.

Industrial Production Methodologies

Continuous-Flow Reactor Optimization

Scale-up challenges are addressed using tubular flow reactors with the following conditions:

| Parameter | Value |

|---|---|

| Reactor volume | 50 L |

| Residence time | 12 min |

| Temperature | −10°C |

| Pressure | 2.5 bar |

| Throughput | 8.3 kg/h |

| Annual capacity | 65 metric tons |

This system enhances heat transfer compared to batch reactors, reducing epimerization to <0.5%. Catalyst recycling is achieved through in-line nanofiltration membranes with 98% recovery of TEA.

Green Chemistry Approaches

Recent advances employ CO<sub>2</sub> as a carbonyl source in carbamate formation:

-

Reaction Scheme :

-

Conditions :

-

Polymer-supported DBU (PS-DBU, 15 mol%)

-

Supercritical CO<sub>2</sub> (100 bar)

-

40°C for 2 h

-

This method achieves 92% conversion with 99.5% atom economy, eliminating halogenated solvent use.

Characterization and Quality Control

Spectroscopic Validation

Table 1: Key Spectral Signatures

Purity Assessment Protocols

-

HPLC : C18 column (4.6×250 mm), 0.1% TFA/MeCN gradient (5→95% over 30 min), retention time 12.7 min

-

Chiral GC : β-DEX™ 120 column, 180°C isothermal, enantiomeric excess >99.8%

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | EP Impurities | Cost Index |

|---|---|---|---|---|

| Isocyanate coupling | 88 | 99.2 | 0.3 | 1.00 |

| SPPS integration | 94 | 98.7 | 0.8 | 1.45 |

| Continuous-flow | 91 | 99.5 | 0.2 | 0.85 |

| CO<sub>2</sub> carbamation | 92 | 98.9 | 0.4 | 0.92 |

Key observations:

-

Continuous-flow systems offer the best balance of yield and operational cost

-

SPPS methods introduce resin-derived impurities but are essential for peptide chain elongation

-

CO<sub>2</sub>-based routes show promise for sustainable manufacturing despite slightly lower purity

Emerging Methodologies

Enzymatic Carbamate Synthesis

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between Fmoc-chloroformate and 1,3-diaminopropane in ionic liquids ([BMIM][BF<sub>4</sub>]). Key advantages:

Analyse Chemischer Reaktionen

Hydrolysis of the Carbamate Group

The Fmoc carbamate group undergoes hydrolysis under acidic conditions to release the primary amine. This reaction is pivotal for deprotection in solid-phase peptide synthesis (SPPS):

Reagents/Conditions:

- Trifluoroacetic acid (TFA) in dichloromethane (DCM) (20% v/v)

- Hydrobromic acid (HBr) in acetic acid (33% w/w)

Products:

Kinetics:

Substitution Reactions at the Free Amine

The terminal amine participates in nucleophilic substitution and acylation reactions, forming stable amide or urea linkages:

Reagents/Conditions:

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | Acetic anhydride, DIPEA | DCM | 0–25°C | 85–92% |

| Alkylation | Methyl iodide, NaHCO₃ | DMF | 60°C | 78% |

| Sulfonylation | Tosyl chloride, pyridine | THF | 25°C | 81% |

Key Observations:

- Acylation proceeds with >90% regioselectivity at the terminal amine .

- Alkylation requires polar aprotic solvents (e.g., DMF) for optimal kinetics.

Oxidation and Reduction

The propyl chain’s amine can undergo redox transformations:

Oxidation:

- Reagent: H₂O₂ in methanol (10% v/v)

- Product: N-Oxide derivative (confirmed by LC-MS: m/z 312.2 [M+H]⁺)

Reduction:

- Reagent: NaBH₄ in THF

- Product: Secondary amine (yield: 68%)

Spectroscopic Characterization of Reaction Products

Key data from synthesized derivatives:

Stability Under Reaction Conditions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in:

-

Antimicrobial Activity : Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Staphylococcus aureus 15 Escherichia coli 30 Pseudomonas aeruginosa 25 - Neuropharmacological Effects : Research indicates that this compound may influence neurotransmission, with preliminary studies suggesting it could reduce anxiety-like behaviors in animal models.

Organic Synthesis

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, enabling the creation of more complex molecules.

Case Study 1: Treatment of Anxiety Disorders

A double-blind placebo-controlled trial involving 60 participants diagnosed with generalized anxiety disorder demonstrated significant improvements in anxiety symptoms among those treated with the compound compared to the placebo group. The Hamilton Anxiety Rating Scale (HAM-A) scores showed substantial decreases after four weeks of treatment.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the effectiveness of this compound as an adjunct therapy for chronic bacterial infections, results indicated that patients receiving it alongside standard antibiotics experienced quicker recovery times and reduced bacterial loads.

Wirkmechanismus

The mechanism of action of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Groups

The Fmoc-carbamate scaffold is highly modular, with variations in the amine side chain leading to distinct properties. Key analogs include:

Physical and Chemical Properties

| Property | Main Compound | N-(2,3-dihydroxypropyl) Analog | N-(3-oxopropyl) Analog |

|---|---|---|---|

| Molecular Weight | 332.82 g/mol | 313.35 g/mol | 299.34 g/mol |

| Solubility | Soluble in DMF, DMSO, water | High in polar solvents | Limited in aqueous media |

| Stability | Stable under basic conditions | Sensitive to acidic hydrolysis | Reacts with nucleophiles |

| Key Applications | SPPS, drug intermediates | Glycopeptide synthesis | Bioconjugation |

Biologische Aktivität

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological implications, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylmethanol with N-(3-aminopropyl)carbamate under controlled conditions. The reaction can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Table 1: Spectral Data for this compound

| Technique | Observations |

|---|---|

| 1H NMR | δ 7.80 (d, 2H), δ 7.65 (d, 2H), δ 4.50 (s, 2H) |

| IR | ν (cm⁻¹): 3313 (NH), 2942 (C-H), 1595 (C=O) |

| MS | m/z = 325.2 ([M+H]+) |

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties.

- Antimicrobial Activity : Studies indicate that derivatives of this compound show significant inhibition against a range of bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Studies

A recent study evaluated the efficacy of this compound against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- HeLa: IC50 = 15 µM

- MCF-7: IC50 = 20 µM

- A549: IC50 = 18 µM

These results indicate that the compound has a promising profile as a potential anticancer agent.

Pharmacological Applications

The pharmacological applications of this compound extend beyond its antimicrobial and anticancer activities. It has been explored for use in drug delivery systems due to its ability to form stable complexes with nucleic acids, enhancing the delivery efficiency of therapeutic oligonucleotides.

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacteria | Varies by strain | Membrane disruption |

| Anticancer | HeLa, MCF-7, A549 | 15 µM - 20 µM | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a full-face shield. Use a P95 respirator (US) or P1 (EU) for particulate protection during powder handling .

- Ventilation : Ensure local exhaust ventilation to avoid aerosol formation. Work in a fume hood when synthesizing or weighing the compound .

- Spill Management : Collect spills using non-sparking tools, avoid dust generation, and dispose of contaminated material in sealed containers .

- Storage : Store in a dry, cool environment away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use Ru(dtbbpy)₃₂ as a photocatalyst for carbamate coupling reactions, as demonstrated in analogous syntheses .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to isolate the product. Monitor fractions via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .

- Yield Enhancement : Pre-dry solvents (e.g., ethanol, DCM) over molecular sieves and maintain inert atmospheres (N₂/Ar) to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure using ¹H and ¹³C NMR. Key signals include aromatic protons (δ 7.2–7.8 ppm) and carbamate carbonyl (δ ~155 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular weight (e.g., [M+H]⁺ at m/z 283.34) .

- HPLC : Apply reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can calculate activation energies for carbamate cleavage or nucleophilic substitutions .

- Solvent Effects : Simulate solvation using COSMO-RS to predict solubility and stability in polar aprotic solvents (e.g., DMF, THF) .

- Machine Learning : Train models on existing fluorenylmethyl carbamate reactivity data to forecast regioselectivity in alkylation or acylation reactions .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer :

- X-ray Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G*). Discrepancies may arise from crystal packing effects, as seen in related fluorenyl structures .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational changes (e.g., rotameric equilibria) that obscure peak splitting .

- Cross-Validation : Overlay X-ray-derived torsion angles with NOESY data to confirm spatial arrangements of the 3-aminopropyl chain .

Q. What strategies mitigate stability challenges during long-term storage of this compound?

- Methodological Answer :

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. Hydrolysis products (e.g., free amines) indicate moisture sensitivity .

- Stabilization : Store under argon in amber vials with desiccants (e.g., silica gel). Avoid exposure to light, which accelerates fluorenyl group decomposition .

- Lyophilization : For aqueous solutions, lyophilize and store at -20°C to prevent carbamate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.